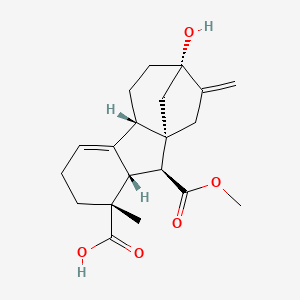
2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons that are widely used in various fields due to their unique chemical properties. This compound is characterized by the presence of two bromine atoms at positions 2 and 7, a cyclopentylmethyl group at position 9, and a hydroxyl group at position 9 of the fluorene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol typically involves the bromination of fluorene derivatives. One common method involves the use of bromine in the presence of a solvent such as acetic acid or chloroform. The reaction is carried out at elevated temperatures to ensure complete bromination. The cyclopentylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using cyclopentylmethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. The bromination and alkylation steps are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atoms can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or Grignard reagents.
Major Products Formed
Oxidation: Formation of 2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-one.
Reduction: Formation of 2,7-Dihydro-9-(cyclopentylmethyl)fluoren-9-ol.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials.
Mechanism of Action
The mechanism of action of 2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol involves its interaction with specific molecular targets. The bromine atoms and hydroxyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,7-Dibromo-9-fluorenone: Similar structure but lacks the cyclopentylmethyl group and hydroxyl group.
2,7-Dibromo-9,9-dimethylfluorene: Similar bromination pattern but different substituents at position 9.
2,7-Dibromo-9,9-dihexylfluorene: Similar bromination pattern but different alkyl groups at position 9.
Uniqueness
2,7-Dibromo-9-(cyclopentylmethyl)fluoren-9-ol is unique due to the presence of both the cyclopentylmethyl group and the hydroxyl group at position 9. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis, materials science, and medicinal chemistry.
Properties
Molecular Formula |
C19H18Br2O |
|---|---|
Molecular Weight |
422.2 g/mol |
IUPAC Name |
2,7-dibromo-9-(cyclopentylmethyl)fluoren-9-ol |
InChI |
InChI=1S/C19H18Br2O/c20-13-5-7-15-16-8-6-14(21)10-18(16)19(22,17(15)9-13)11-12-3-1-2-4-12/h5-10,12,22H,1-4,11H2 |
InChI Key |
DKKVBOIZYWSEHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(4-tert-butylphenyl)methyl]propane-1,3-diamine](/img/structure/B13863720.png)
![(2E)-2-[1-[5-(4-Bromophenyl)-4-hydroxy-3-thienyl]ethylidene]hydrazide-5-[[[[4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]methyl]amino]carbonyl]-2-thiophenecarboxylic Acid](/img/structure/B13863730.png)
![N-Nitro-N'-[(tetrahydro-3-furanyl)methyl]carbamimidothioic Acid Methyl Ester](/img/structure/B13863737.png)

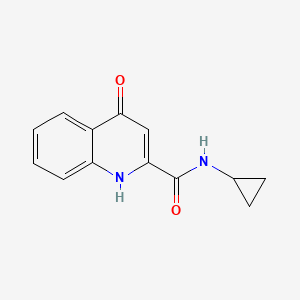

![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide](/img/structure/B13863763.png)
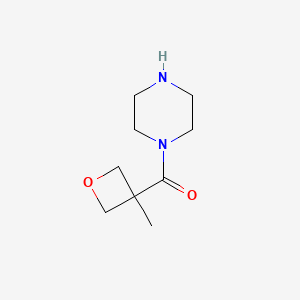
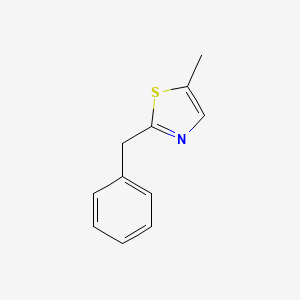
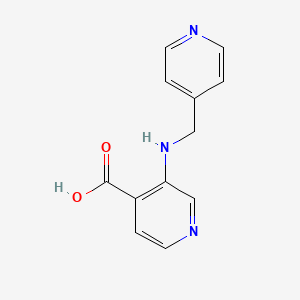
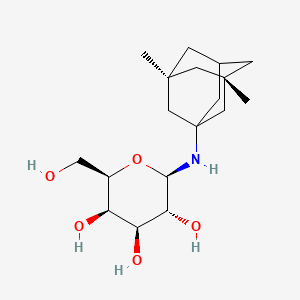
![(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate](/img/structure/B13863781.png)
